molecular formula C9H12ClNO2 B111083 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride CAS No. 1072449-62-7

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Cat. No.: B111083
CAS No.: 1072449-62-7
M. Wt: 201.65 g/mol
InChI Key: LWJTVGAVWMCIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of phenylglycine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride typically involves the reaction of 3-methylbenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-phenylacetic acid hydrochloride
  • 2-Amino-2-(4-methylphenyl)acetic acid hydrochloride
  • 2-Amino-2-(2-methylphenyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJTVGAVWMCIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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